![molecular formula C8H7N3O3 B575323 Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate CAS No. 181283-94-3](/img/structure/B575323.png)

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

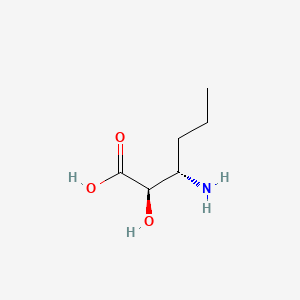

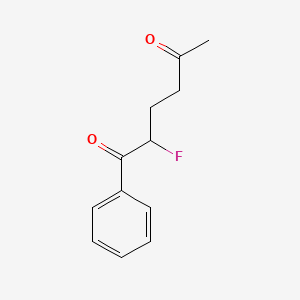

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a chemical compound that has recently gained attention in the field of scientific research. It is a heterocyclic compound that has a pyrazine ring fused with a furan ring. This compound has shown promising results in various scientific studies due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Antitumor Activity

“Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate” has been studied for its potential antitumor activity. It has been evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). The compounds showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .

Cell Cycle Analysis

The effects of the methoxylated compounds on the cell cycle profile were further studied in the AGS cell line. However, even for the most active and selective compound against this cell line, it was observed that a huge number of dead cells gave rise to an atypical distribution on the cell cycle profile .

Apoptosis Induction

These compounds have been studied for their ability to induce apoptosis in cancer cells. However, it was found that these cells were not apoptotic, which points to a different mechanism of action for the AGS cell growth inhibition .

Toxicity in Non-Tumor Cells

The compounds did not show relevant toxicity against a non-tumor cell line culture from the African green monkey kidney (Vero) .

Synthesis of Novel Compounds

“Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate” can be used in the synthesis of novel compounds. For example, several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling .

Biological Activities of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives, which include “Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate”, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Propiedades

IUPAC Name |

methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFWNAHNEDRPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=NC=CN=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile](/img/structure/B575253.png)